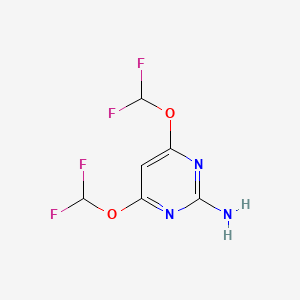

2-Amino-4,6-bis(difluoromethoxy)pyrimidine

Overview

Description

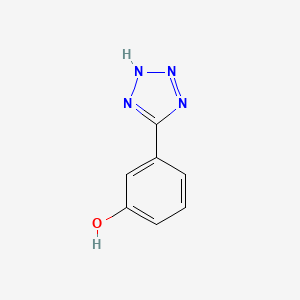

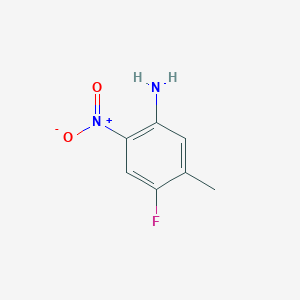

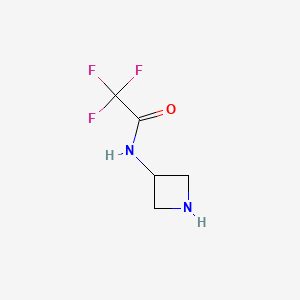

2-Amino-4,6-bis(difluoromethoxy)pyrimidine is a white crystal and is an intermediate of the sulfonylurea herbicide fluoxuron-methyl . It has a molecular formula of C6H5F4N3O2 .

Synthesis Analysis

This compound can be synthesized by reacting 4,6-dihydroxy-2-methylthiopyrimidine disodium salt with a phase transfer catalyst and acetonitrile solvent . Other synthesis methods for pyrimidines are also described in the literature .Molecular Structure Analysis

The molecular structure of this compound is based on the pyrimidine core, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis

Pyrimidines, including this compound, display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Physical And Chemical Properties Analysis

This compound has a molecular weight of 227.12 g/mol . It is insoluble in water but soluble in toluene and xylene . It has a boiling point of 337°C, a density of 1.527, and a flash point of 157°C .Scientific Research Applications

Hydrogen Bonding Studies

2-Amino-4,6-bis(difluoromethoxy)pyrimidine and related compounds have been studied for their hydrogen bonding properties. For instance, 2-amino-4,6-dimethoxypyrimidine has been linked by N-H.N hydrogen bonds into a chain of fused rings, demonstrating the potential of such compounds in studying intermolecular interactions and framework structures (Low et al., 2002).

Synthesis of Nucleoside Bisphosphonates

The compound has been used in the synthesis of acyclic nucleoside bisphosphonates. This process involves aromatic nucleophilic substitution or alkylation with phosphonate-bearing building blocks, contributing to the field of medicinal chemistry (Doláková et al., 2009).

Development of Pyrimidine-Based Materials

Research has also focused on the development of materials like polyimides derived from pyrimidine compounds. These materials exhibit exceptional properties like high transparency, thermal stability, and mechanical strength, relevant in advanced material sciences (Wang et al., 2015).

Antibacterial and Antifungal Activities

The antibacterial and antifungal properties of bis(trifluoromethyl)pyrimido[4,5-d]pyrimidine-2,4-diones, which are closely related to this compound, have been evaluated, showing promising results against various bacterial and fungal strains (Aksinenko et al., 2016).

Molecular and Electronic Structures

The compound and its derivatives have been used to study molecular and molecular-electronic structures, particularly in symmetrically disubstituted 2-aminopyrimidines. This research contributes to the understanding of charge-assisted hydrogen bonding and supramolecular structures (Quesada et al., 2004).

Synthesis of Heterocyclic Compounds

This compound has been utilized in the synthesis of various heterocyclic compounds like bis-pyrimido-[4,5-d]-pyrimidines, which have potential applications in pharmaceutical and biological research due to their unique structures (Das et al., 2013).

Safety and Hazards

Mechanism of Action

Target of Action

2-Amino-4,6-bis(difluoromethoxy)pyrimidine is primarily used as an intermediate in the synthesis of the sulfonylurea herbicide fluoxuron-methyl

Mode of Action

It is synthesized by reacting 4,6-dihydroxy-2-methylthiopyrimidine disodium salt with a phase transfer catalyst and acetonitrile solvent .

Action Environment

It is known that the compound is a white crystal, insoluble in water, and soluble in toluene, xylene, and other organic solvents . Its storage temperature is 2-8°C .

properties

IUPAC Name |

4,6-bis(difluoromethoxy)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F4N3O2/c7-4(8)14-2-1-3(15-5(9)10)13-6(11)12-2/h1,4-5H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DARNJZBBTBLNCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1OC(F)F)N)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F4N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90542106 | |

| Record name | 4,6-Bis(difluoromethoxy)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90542106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

86209-44-1 | |

| Record name | 4,6-Bis(difluoromethoxy)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90542106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What is the significance of 2-Amino-4,6-bis(difluoromethoxy)pyrimidine in the synthesis of Primisulfuron-methyl, and what is the herbicidal action of the final product?

A1: this compound (DMAP) is a crucial precursor in the synthesis of Primisulfuron-methyl []. This compound reacts with 2-methoxycarbonylphenylsulfonylisocyanate to yield Primisulfuron-methyl, a potent herbicide. While the provided research focuses on the synthesis method, it briefly mentions that Primisulfuron-methyl acts as a herbicide, effectively targeting unwanted plant growth in both controlled environments and field tests []. The exact mechanism of its herbicidal action is not elaborated upon in this paper.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol](/img/structure/B1317581.png)